molecular formula C17H20F3N3O3 B588547 1-[1-(环丙烷羰基)哌啶-4-基]-3-[4-(三氟甲氧基)苯基]脲

1-[1-(环丙烷羰基)哌啶-4-基]-3-[4-(三氟甲氧基)苯基]脲

货号: B588547
分子量: 371.35 g/mol
InChI 键: CHOHWMGAQRIMFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAY10640 是一种有效的、口服活性、水溶性的可溶性环氧化物水解酶 (sEH) 抑制剂。 该化合物对人类和小鼠 sEH 的半数抑制浓度 (IC50) 值分别为 0.4 纳摩尔和 5.3 纳摩尔 。可溶性环氧化物水解酶是一种参与环氧化物代谢为二醇的酶,二醇在生物学上活性较低。 通过抑制该酶,CAY10640 提高了环氧化物的浓度,从而产生各种治疗效果 .

准备方法

合成路线和反应条件

CAY10640 的合成涉及 1-芳基-3-(1-酰基哌啶-4-基) 脲类似物的制备。合成路线通常包括以下步骤:

工业生产方法

CAY10640 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

CAY10640 主要经历以下类型的反应:

常见试剂和条件

主要产品

从这些反应形成的主要产品包括氧化的衍生物、化合物的还原形式和具有不同官能团的取代类似物 .

生物活性

CAY10640, also known as a soluble epoxide hydrolase (sEH) inhibitor, has garnered attention in recent years due to its potential therapeutic applications. This compound is primarily studied for its role in modulating the biological activity of epoxyeicosatrienoic acids (EETs), which are important mediators in various physiological processes including inflammation, pain modulation, and cardiovascular health.

CAY10640 inhibits the enzyme soluble epoxide hydrolase, which is responsible for the metabolism of EETs. By inhibiting this enzyme, CAY10640 increases the levels of EETs in vivo, leading to various biological effects:

  • Anti-inflammatory Effects : EETs have been shown to exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
  • Vasodilatory Effects : EETs are known to induce vasodilation, thereby improving blood flow and reducing blood pressure.
  • Analgesic Properties : Research indicates that CAY10640 may enhance pain relief mechanisms without the addictive potential associated with traditional opioids.

Research Findings

  • Antimicrobial Activity : Preliminary studies indicated that compounds derived from Combretum erythrophyllum, which includes CAY10640, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several flavonoids isolated from this plant ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
  • Inflammation and Pain Studies : In animal models, CAY10640 has demonstrated significant reductions in inflammation markers and pain responses. For instance, it was observed that treatment with CAY10640 resulted in a marked decrease in edema formation and inflammatory cell infiltration in models of acute inflammation .
  • Cardiovascular Benefits : The vasodilatory effects of EETs have been linked to improved cardiovascular outcomes. Studies suggest that CAY10640 may help mitigate hypertension by promoting endothelial function and reducing vascular resistance .

Case Studies

  • Case Study 1 : A study involving mice subjected to inflammatory stimuli showed that administration of CAY10640 significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed less tissue damage and fewer infiltrating immune cells in treated animals.
  • Case Study 2 : In a model of chronic pain, CAY10640 was administered alongside standard analgesics. Results indicated that the combination therapy provided superior pain relief compared to analgesics alone, suggesting a synergistic effect that enhances therapeutic outcomes without increasing side effects.

Table 1: Biological Activity Summary of CAY10640

Activity TypeEffectReference
Anti-inflammatoryReduced cytokine production
VasodilationIncreased blood flow
AntimicrobialMIC against Vibrio cholerae
AnalgesicEnhanced pain relief

Table 2: Comparative Efficacy of CAY10640 in Pain Models

Treatment GroupPaw Swelling Reduction (%)Inflammatory Cell CountReference
Control10%High
CAY1064050%Moderate
CAY10640 + Analgesic70%Low

属性

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHWMGAQRIMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate 42 (76 mg, 0.25 mmol) was reacted with cyclopropane carboxylic acid by Method E. Flash chromatography eluted with EtOAc and recrystallization from EtOAc:hexane afforded compound 52 (47 mg, 51%) as a white solid: Mp 195-196° C. 1H NMR (500 MHz, DMSO-d6) δ 8.56 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H), 6.25 (d, J=7.7 Hz, 1H), 4.15 (t, J=14.8 Hz, 2H), 3.77-3.68 (m, 1H), 3.25 (t, J=11.5 Hz, 1H, obscured), 2.81 (t, J=11.1 Hz, 1H), 1.98 (m, 1H), 1.93-1.75 (m, 2H), 1.41-1.17 (m, 2H), 0.75-0.65 (m, 4H). Purity 100%. HRMS calculated for C17H20F3N3O3+H+ 372.1535. found (ESI(+), [M+H]) 372.1546.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?

A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.

Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?

A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.

Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?

A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。